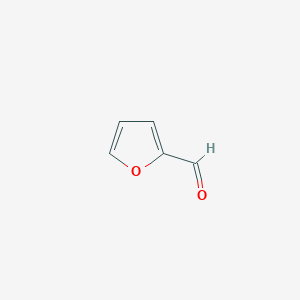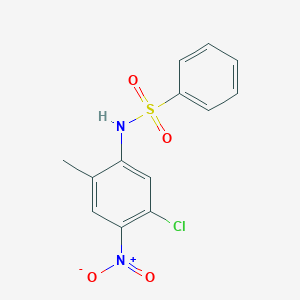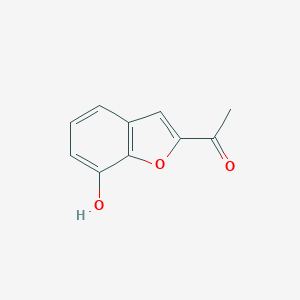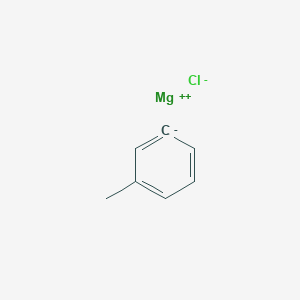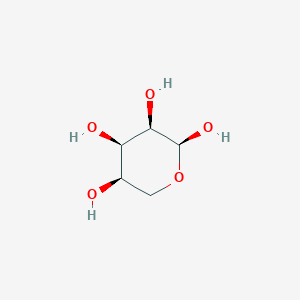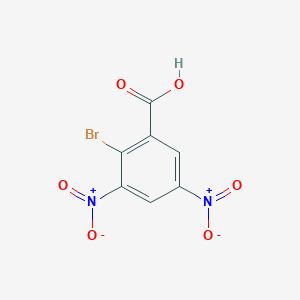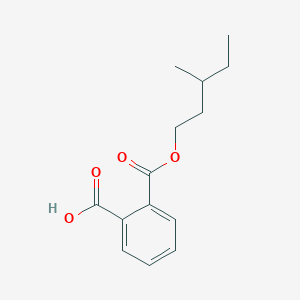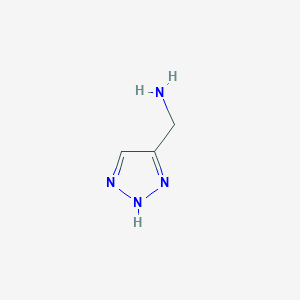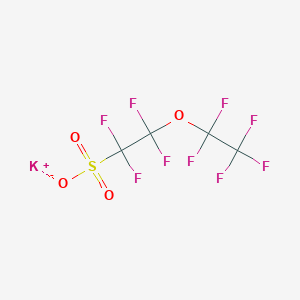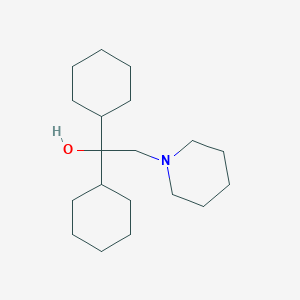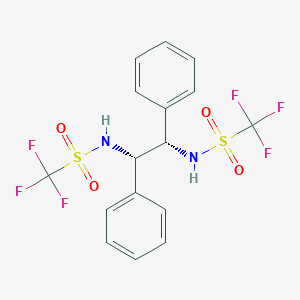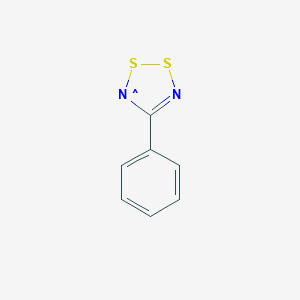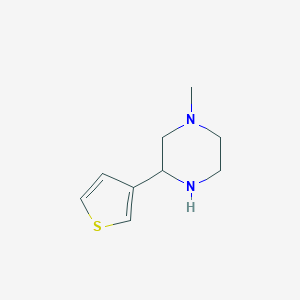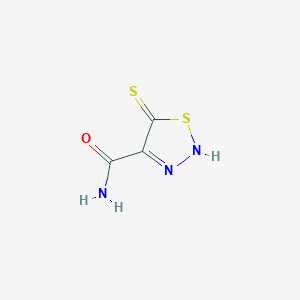
5-sulfanylidene-2H-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-sulfanylidene-2H-thiadiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it suitable for use in a wide range of applications.
Mecanismo De Acción
The mechanism of action of 5-sulfanylidene-2H-thiadiazole-4-carboxamide involves the inhibition of DNA synthesis in cancer cells. This compound binds to the DNA molecule and prevents its replication, thereby preventing the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide exhibits significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 5-sulfanylidene-2H-thiadiazole-4-carboxamide has been shown to inhibit the production of reactive oxygen species (ROS) in cancer cells, which is known to play a significant role in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-sulfanylidene-2H-thiadiazole-4-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide can be toxic to healthy cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-sulfanylidene-2H-thiadiazole-4-carboxamide. One of the potential applications of this compound is in the development of novel anticancer drugs. Researchers can further study the mechanism of action of this compound and identify ways to improve its efficacy and reduce its toxicity. Additionally, 5-sulfanylidene-2H-thiadiazole-4-carboxamide has potential applications in other fields such as agriculture and material science. Further studies can be conducted to explore these potential applications.
Conclusion:
In conclusion, 5-sulfanylidene-2H-thiadiazole-4-carboxamide is a promising compound with numerous potential applications in scientific research. This compound exhibits potent anticancer activity and has significant biochemical and physiological effects. While there are limitations to its use, further studies can be conducted to explore its potential applications and improve its efficacy and safety.
Métodos De Síntesis
The synthesis of 5-sulfanylidene-2H-thiadiazole-4-carboxamide involves the reaction of thiourea with thiosemicarbazide in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
5-sulfanylidene-2H-thiadiazole-4-carboxamide has numerous applications in scientific research. This compound has been extensively studied for its potential use as an anticancer agent. Studies have shown that 5-sulfanylidene-2H-thiadiazole-4-carboxamide exhibits potent anticancer activity against various cancer cell lines.
Propiedades
Número CAS |
120405-13-2 |
|---|---|
Nombre del producto |
5-sulfanylidene-2H-thiadiazole-4-carboxamide |
Fórmula molecular |
C3H3N3OS2 |
Peso molecular |
161.21 g/mol |
Nombre IUPAC |
5-sulfanylidene-2H-thiadiazole-4-carboxamide |
InChI |
InChI=1S/C3H3N3OS2/c4-2(7)1-3(8)9-6-5-1/h6H,(H2,4,7) |
Clave InChI |
NQNCTAKKZZHDRP-UHFFFAOYSA-N |
SMILES |
C1(=NNSC1=S)C(=O)N |
SMILES canónico |
C1(=NNSC1=S)C(=O)N |
Sinónimos |
1,2,3-Thiadiazole-4-carboxamide,5-mercapto-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



